molecular formula C24H21N3O4S B3009104 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361173-25-3

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3009104
CAS No.: 361173-25-3
M. Wt: 447.51
InChI Key: LXJCVWGAWASXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a benzoxazole core linked to a phenyl group via an amide bond, with a pyrrolidine sulfonyl moiety at the para position of the benzamide. Benzoxazole derivatives are widely studied for their pharmacological properties, including anticancer activity, due to their ability to modulate apoptosis-related proteins like BAX and Caspase-3 . The pyrrolidin-1-ylsulfonyl group enhances solubility and may influence target binding via sulfonamide interactions with enzymes or receptors .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c28-23(17-9-13-20(14-10-17)32(29,30)27-15-3-4-16-27)25-19-11-7-18(8-12-19)24-26-21-5-1-2-6-22(21)31-24/h1-2,5-14H,3-4,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJCVWGAWASXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the benzo[d]oxazole moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the phenyl group: The benzo[d]oxazole intermediate is then coupled with a halogenated phenyl compound using a palladium-catalyzed cross-coupling reaction.

    Introduction of the sulfonyl group: The phenyl intermediate is sulfonylated using a sulfonyl chloride reagent in the presence of a base.

    Formation of the pyrrolidine ring: The sulfonylated intermediate is reacted with pyrrolidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, which could lead to the development of new drugs.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety may interact with aromatic amino acids in the active site of enzymes, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzoxazole Derivatives with Anticancer Activity

Compounds from the "12-series" (e.g., 12c , 12d , 12e ) share a benzoxazole-thioacetamido scaffold but differ in substituents (e.g., tert-butyl, chlorophenyl). These analogues exhibit potent cytotoxicity against HepG2 cells (IC₅₀ values in the low micromolar range) by upregulating pro-apoptotic BAX and downregulating anti-apoptotic Bcl-2 . Unlike the target compound, these derivatives lack the pyrrolidin-1-ylsulfonyl group, which may reduce their metabolic stability compared to the sulfonamide-containing target.

Table 1: Key Structural and Functional Differences
Compound Core Structure Key Substituents Biological Activity (IC₅₀) Reference
Target Compound Benzoxazole-phenyl-amide Pyrrolidin-1-ylsulfonyl Under investigation
12c Benzoxazole-thioacetamido Cyclopentyl 3.2 μM (HepG2)
12d Benzoxazole-thioacetamido tert-Butyl 2.8 μM (HepG2)

Sulfonamide-Containing Analogues

The 4-TBOPO (tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide) and BOX (10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine) derivatives highlight the versatility of benzoxazole in optoelectronic applications, such as thermally activated delayed fluorescence (TADF) with small singlet-triplet energy gaps (ΔEST < 0.1 eV) . However, these lack the sulfonamide moiety, limiting direct pharmacological comparability.

In contrast, N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide () shares the pyrrolidin-1-ylsulfonyl group but replaces benzoxazole with an oxadiazole ring. This structural variation may alter target specificity, as oxadiazoles are often associated with kinase inhibition .

Triazole and Thiazole Derivatives

Compounds 7–9 (1,2,4-triazole-3-thiones) and 10–15 (S-alkylated triazoles) from incorporate phenylsulfonyl groups but utilize triazole cores instead of benzoxazole. These compounds exhibit tautomerism (thione ↔ thiol), confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Research Findings and Mechanistic Insights

  • Apoptosis Induction : The "12-series" benzoxazoles induce apoptosis via Caspase-3 activation, a mechanism likely shared by the target compound due to structural similarities .
  • Sulfonamide Interactions: The pyrrolidin-1-ylsulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to non-sulfonylated analogues .
  • Optoelectronic Potential: While BOX derivatives excel in TADF, the target compound’s benzoxazole core could be repurposed for dual therapeutic-diagnostic applications if coupled with imaging moieties .

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzo[d]oxazole moiety, a phenyl group , a pyrrolidine ring , and a sulfonylbenzamide structure . The synthesis typically involves several steps:

  • Formation of the Benzo[d]oxazole Moiety : Cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
  • Attachment of the Phenyl Group : Coupling with a halogenated phenyl compound via palladium-catalyzed cross-coupling.
  • Introduction of the Sulfonyl Group : Sulfonylation using sulfonyl chloride in the presence of a base.
  • Formation of the Pyrrolidine Ring : Reaction with pyrrolidine under basic conditions to yield the final product.

The biological activity of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can engage in π-π stacking interactions with aromatic amino acids in enzyme active sites, while the sulfonyl group may form hydrogen bonds with polar residues. These interactions can modulate enzyme activity, potentially leading to therapeutic effects.

Antitumor Activity

Research indicates that compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit significant antitumor properties. For instance, studies have shown that derivatives containing benzo[d]oxazole structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound's structure suggests it may target pathways involved in tumor growth and proliferation .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses. This suggests that N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may have similar effects, making it a candidate for further investigation in inflammatory disease models .

Research Findings and Case Studies

A summary of relevant studies exploring the biological activities of similar compounds is presented below:

Study FocusFindingsReference
Antitumor ActivityDerivatives showed cytotoxic effects against glioblastoma and breast cancer cells in vitro.
Anti-inflammatory MechanismsInhibition of COX enzymes and reduction of pro-inflammatory cytokines observed.
Antimicrobial PropertiesDisruption of bacterial membranes leading to cell lysis reported for structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Use a multi-step synthesis involving condensation of benzo[d]oxazole-2-carbaldehyde with aniline derivatives to form the core benzoxazole-phenyl scaffold .
  • Step 2 : Introduce the pyrrolidine sulfonyl group via nucleophilic substitution or coupling reactions, as demonstrated in analogous sulfonamide syntheses .
  • Characterization : Employ IR spectroscopy (to confirm sulfonyl S=O stretches ~1350–1150 cm⁻¹), ¹H/¹³C NMR (to assign aromatic protons and pyrrolidine methylene groups), and mass spectrometry (to verify molecular ion peaks) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodology :

  • In vitro assays : Test antimicrobial activity using broth microdilution (e.g., against S. aureus or E. coli) with MIC (minimum inhibitory concentration) determination, as done for structurally related benzoxazole-piperazine acetamides .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide optimization of this compound for enhanced target binding?

  • Methodology :

  • Substituent variation : Replace the pyrrolidine sulfonyl group with piperazine or morpholine analogs to study steric/electronic effects on solubility and binding, as seen in VEGFR-2 inhibitor studies .
  • Bioisosteric replacement : Substitute the benzoxazole ring with benzothiazole or imidazole moieties to evaluate changes in π-π stacking interactions .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .

Q. How can conflicting NMR or mass spectrometry data be resolved during structural confirmation?

  • Methodology :

  • NMR ambiguity : Assign overlapping aromatic signals using 2D techniques (HSQC, HMBC) to trace coupling pathways, as applied to triazine derivatives .
  • Mass spectral anomalies : Perform high-resolution MS (HRMS) to distinguish isotopic clusters or fragmentation patterns, especially for sulfonamide-related adducts .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

  • Methodology :

  • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess membrane permeability, considering the trifluoromethyl group’s contribution to metabolic stability .
  • ADMET prediction : Use SwissADME or ADMETlab to model absorption, CYP450 interactions, and toxicity risks .

Q. How can researchers address low yields during the final coupling step of the synthesis?

  • Methodology :

  • Optimization : Screen coupling agents (e.g., HATU vs. EDC/HOBt) and solvents (DMF vs. DCM) under inert conditions .
  • Purification : Apply gradient column chromatography (e.g., chloroform:methanol 3:1 v/v) followed by recrystallization from diethyl ether .

Q. What advanced spectroscopic techniques validate the compound’s stability under physiological conditions?

  • Methodology :

  • Stability studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Solid-state analysis : Use X-ray crystallography (if crystals are obtainable) or PXRD to assess polymorphic stability .

Tables for Key Data

Property Technique Key Observations Reference
Sulfonyl group confirmationIR SpectroscopyPeaks at 1345 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric)
Aromatic proton shifts¹H NMR (DMSO-d6)δ 8.2–7.4 ppm (multiplet, 8H, Ar-H)
Molecular ionESI-MSm/z 478.2 [M+H]⁺
LogP (predicted)SwissADME3.2 ± 0.5

Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies .
  • Advanced questions emphasize mechanistic analysis, SAR, and computational integration, while basic questions focus on synthesis and preliminary screening.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.